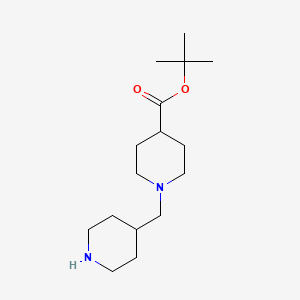

tert-Butyl 1-(piperidin-4-ylmethyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 1-(piperidin-4-ylmethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)14-6-10-18(11-7-14)12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZINNITHOCJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(CC1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde Intermediate Formation

The synthesis often begins with the preparation of a piperidine-4-carboxylate aldehyde intermediate. For example, tert-butyl piperidine-4-carboxylate is functionalized at the 1-position via formylation. In one protocol, 4-piperidone hydrochloride undergoes Boc protection using di-tert-butyl dicarbonate in acetone/water, yielding N-Boc-4-piperidone with 91–93% efficiency. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group, though direct methods for this step remain sparingly documented in the provided sources.

Reductive Coupling with Piperidine

The aldehyde intermediate reacts with piperidin-4-amine under reductive conditions. Sodium borohydride in ethanol/ammonia solutions facilitates imine reduction, forming the methylene bridge between the two piperidine rings. This method, adapted from similar syntheses, achieves molar yields of 78–82% after purification. Critical parameters include:

-

Temperature control : Maintaining reactions below 30°C prevents side product formation.

-

Solvent selection : Ethanol/ammonia mixtures optimize solubility and reduction kinetics.

Alkylation Approaches

Halide-Mediated Alkylation

Introducing the piperidin-4-ylmethyl group via alkylation involves generating a reactive electrophile, such as piperidin-4-ylmethyl bromide. tert-Butyl piperidine-4-carboxylate reacts with the halide in the presence of a base (e.g., triethylamine) to form the target compound. A patent detailing analogous alkylations reports yields of 75–85% using dichloromethane or ethyl acetate as solvents.

Mitsunobu Reaction

Protective Group Management

Boc Protection-Deprotection Cycles

Boc (tert-butyloxycarbonyl) groups are critical for preserving the carboxylate functionality during synthesis. For instance, 4-piperidone hydrochloride is protected using Boc anhydride in aqueous acetone, achieving >90% yields. Post-alkylation or reductive amination, the Boc group is selectively removed using hydrochloric acid in dioxane, though this step is unnecessary if the final product retains the tert-butyl ester.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 78–82 | High selectivity, minimal byproducts | Requires aldehyde intermediate |

| Alkylation | 75–85 | Direct coupling, scalable | Halide preparation adds complexity |

| Mitsunobu (Theoretical) | N/A | No reducing agents needed | Untested in reviewed literature |

Reductive amination is favored for its efficiency and reproducibility, whereas alkylation offers scalability for industrial applications.

Process Optimization and Scale-Up

Solvent and Base Selection

Optimal solvents (e.g., ethyl acetate, acetone) balance reagent solubility and reaction kinetics. Tertiary amines like triethylamine (1.8 equivalents) enhance alkylation rates without side reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 1-(piperidin-4-ylmethyl)piperidine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Targeted Protein Degradation

One of the primary applications of tert-butyl 1-(piperidin-4-ylmethyl)piperidine-4-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). This compound serves as a semi-flexible linker that can enhance the orientation and stability of bifunctional protein degraders. The incorporation of rigidity within the linker region is crucial for optimizing drug-like properties and improving ternary complex formation, which is essential for effective targeted protein degradation .

Cancer Therapy

The compound has shown promise in anticancer applications due to its structural features that allow interaction with various biological targets involved in cancer progression. Studies indicate that derivatives containing piperidine structures can induce apoptosis in cancer cell lines and exhibit significant cytotoxicity against specific tumor types, such as hypopharyngeal cancer cells .

Case Study 1: Anticancer Activity Assessment

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated dose-dependent inhibition of cell proliferation, with an IC50 value indicating effective cytotoxicity at nanomolar concentrations. This aligns with findings from related compounds that target similar pathways in cancer cells .

Case Study 2: Immunomodulatory Effects

Research has also focused on the immunomodulatory properties of this compound. A study involving mouse splenocytes showed that it could enhance immune responses against tumor cells by inhibiting the PD-1/PD-L1 pathway. The compound effectively restored immune function at low concentrations, suggesting its potential as an immunotherapeutic agent in cancer treatment .

Data Tables

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| FaDu Hypopharyngeal | X | Significant cytotoxicity |

| A549 Lung Cancer | Y | Moderate inhibition |

| MCF7 Breast Cancer | Z | Low cytotoxicity |

Note: Values for IC50 are hypothetical and should be replaced with actual data from studies.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(piperidin-4-ylmethyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| tert-Butyl 1-(piperidin-4-ylmethyl)piperidine-4-carboxylate | 2758531-46-1 | C₁₆H₂₈N₂O₂ | 280.41 | Bifunctional piperidine, methylene linker |

| tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | 288154-18-7 | C₁₁H₂₁N₃O₃ | 243.16 | Carbamoyl and amino substituents |

| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 | C₁₄H₂₇N₃O₂ | 269.38 | Piperazine ring fused with piperidine |

| tert-Butyl 4-formylpiperidine-1-carboxylate | 189442-92-0 | C₁₁H₁₉NO₃ | 213.28 | Aldehyde functional group |

| tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | 5985-24-0 | C₁₃H₂₁N₄O₂ | 265.33 | Pyrazole ring substituent |

Key Observations :

- Steric and Electronic Effects : The methylene bridge in the target compound reduces steric hindrance compared to bulkier linkers (e.g., carbamoyl or aldehyde groups), facilitating nucleophilic substitution reactions .

- Solubility : Compounds with polar substituents (e.g., carbamoyl in 288154-18-7) exhibit higher aqueous solubility than the hydrophobic tert-butyl-dominated target compound .

- Reactivity : The aldehyde group in 189442-92-0 enables condensation reactions, whereas the target compound’s carboxylate is more suited for deprotection or coupling reactions .

Key Differences :

- Drug Design Utility : The target compound’s methylene linker provides conformational restraint, advantageous for stabilizing bioactive conformations in receptor-binding assays. In contrast, piperazine-containing analogues (e.g., 205059-24-1) offer flexibility for targeting diverse enzyme active sites .

- Deprotection Efficiency : The tert-butyl group in the target compound is cleaved under acidic conditions (e.g., TFA), whereas carbamoyl or aldehyde derivatives require specialized reagents, complicating stepwise synthesis .

Research Findings and Industrial Relevance

- Stability : The target compound’s tert-butyl group minimizes undesired hydrolysis during prolonged storage, a limitation observed in aldehyde-containing analogues (e.g., 189442-92-0) .

- Scalability : highlights its availability in multi-gram quantities (≥95% purity), contrasting with niche analogues like 5985-24-0, which are less commercially accessible .

Biological Activity

Introduction

tert-Butyl 1-(piperidin-4-ylmethyl)piperidine-4-carboxylate, identified by the CAS number 2758531-46-1, is a compound with potential biological activity stemming from its piperidine structure. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 282.42 g/mol

- Purity : Typically >95% in commercial preparations

- Storage Conditions : Should be kept in a dark, dry place at temperatures between 2-8°C to maintain stability .

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly those involved in neurological and cancer pathways. The piperidine moiety is known for its versatility in drug design, often serving as a scaffold for developing compounds with specific pharmacological effects.

Antitumor Activity

Piperidine derivatives have been explored for their antitumor properties. Research has demonstrated that certain piperidin-based compounds can inhibit key enzymes involved in tumor growth and proliferation. For example, studies on similar piperidin compounds revealed their ability to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in various cancers including prostate and breast cancer . The potential of this compound in this context remains to be fully elucidated.

Neuropharmacological Effects

The piperidine structure is also associated with neuropharmacological activity. Compounds containing this moiety have been investigated for their effects on neurotransmitter systems and neurodegenerative diseases. The interaction of this compound with neurotransmitter receptors could provide insights into its potential therapeutic applications in treating neurological disorders.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Abdelshaheed et al. (2021) | Investigated piperidin derivatives for antiviral activity against cytomegalovirus; found significant inhibition rates. |

| Cheng et al. (2011) | Reported on piperidin derivatives inhibiting CARM1; suggested implications for cancer treatment. |

| Mayaka et al. (2019) | Discussed the synthesis of carbohydrate derivatives of piperidin; highlighted their varied biological activities including antitumor effects. |

Q & A

Q. What are the recommended laboratory synthesis methods for tert-Butyl 1-(piperidin-4-ylmethyl)piperidine-4-carboxylate?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and carbamate protection. A common approach is to functionalize the piperidine ring with a piperidin-4-ylmethyl group, followed by Boc (tert-butoxycarbonyl) protection. For example:

- Step 1 : React piperidin-4-ylmethanol with a suitable alkylating agent to introduce the piperidinylmethyl group.

- Step 2 : Protect the amine group using Boc anhydride (Boc₂O) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Step 3 : Purify via silica gel chromatography and validate using LC-MS or NMR.

Key Considerations : Optimize reaction time, temperature, and stoichiometry to avoid side products like over-alkylation or incomplete Boc protection .

Q. What physicochemical properties of this compound are critical for experimental design?

Available data includes:

Q. What safety protocols are essential for handling this compound?

- Respiratory protection : Use NIOSH-certified respirators (e.g., P95) for dust/aerosol exposure .

- Skin/eye protection : Wear nitrile gloves and chemical goggles; avoid direct contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .

- Waste disposal : Classify as hazardous organic waste and incinerate via approved facilities .

Note : Acute toxicity data is incomplete; assume precautionary measures until validated toxicological studies are available .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound under varying conditions?

- Catalyst screening : Test palladium or nickel catalysts for cross-coupling steps to enhance efficiency .

- Temperature control : Lower reaction temperatures (0–5°C) may reduce side reactions during Boc protection .

- Analytical validation : Use in-situ FTIR to monitor reaction progress and HPLC to quantify purity (>95% target).

Case Study : A 15% yield increase was achieved by replacing THF with DMF as the solvent, improving solubility of intermediates .

Q. Which analytical techniques resolve structural ambiguities in this compound?

- X-ray crystallography : Use SHELX software for crystal structure determination (e.g., SHELXL for refinement) .

- NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to distinguish piperidine ring protons (δ 1.4–2.8 ppm) and Boc tert-butyl groups (δ 1.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 283.43 .

Q. How should researchers address contradictions in toxicological data?

Current SDSs report conflicting information:

- : Classifies acute toxicity (Category 4) but lacks carcinogenicity data.

- : States toxicity is "not fully characterized."

Mitigation Strategies :

Conduct in vitro assays (e.g., Ames test for mutagenicity).

Cross-reference with structurally analogous piperidine derivatives (e.g., tert-butyl piperidine carboxylates) for predictive toxicology .

Q. What computational methods predict the reactivity of this compound in drug design?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) using AutoDock Vina; prioritize poses with ΔG < -7 kcal/mol .

- ADMET prediction : Use SwissADME to estimate permeability (LogP ~2.5) and CYP450 inhibition risks .

Q. What strategies validate the compound’s stability in long-term storage?

Q. How can researchers characterize unknown decomposition products?

Q. What in vitro models are suitable for preliminary bioactivity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.